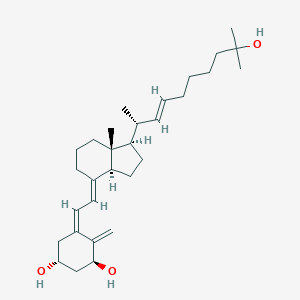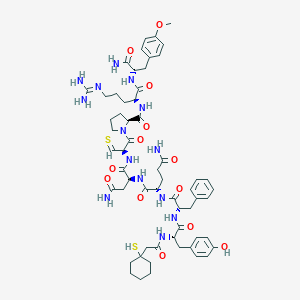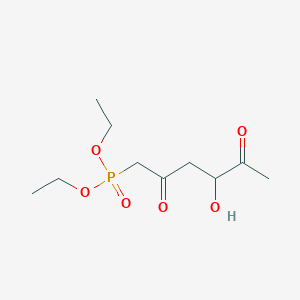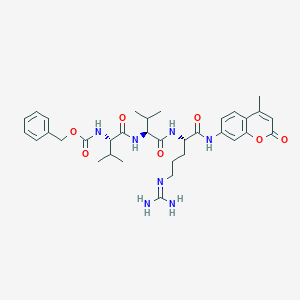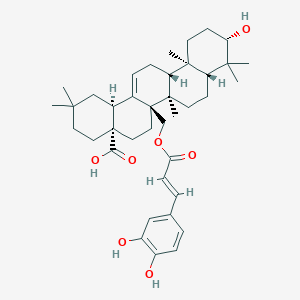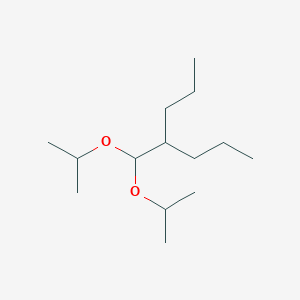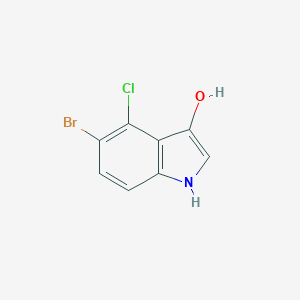
1H-吲哚-3-醇,5-溴-4-氯-
概述
描述
5-Bromo-4-chloro-1H-indol-3-ol is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is particularly notable for its use as a chromogenic substrate in biochemical assays .
科学研究应用
5-Bromo-4-chloro-1H-indol-3-ol is widely used in scientific research, particularly in biochemical assays. It serves as a chromogenic substrate for alkaline phosphatase, enabling colorimetric detection in techniques such as Western blotting, in situ hybridization, and immunohistochemistry . Additionally, it is used in enzymology and drug discovery to study enzyme activity and identify potential drug targets.
作用机制
Target of Action
The primary targets of 5-bromo-4-chloro-1H-indol-3-ol are enzymes such as esterases . Esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics .
Mode of Action
5-Bromo-4-chloro-1H-indol-3-ol interacts with its targets by serving as a chromogenic substrate for esterases . When the compound is metabolized by these enzymes, it produces a colored product that can be easily detected . This property makes it a valuable tool for monitoring esterase activity .
Biochemical Pathways
Given its interaction with esterases, it’s likely that it influences pathways involving ester hydrolysis . The hydrolysis of esters is a critical process in the metabolism of various substances, including drugs and other xenobiotics .
Pharmacokinetics
As a substrate for esterases, it’s likely metabolized into its constituent parts, which may then be excreted .
Result of Action
The primary result of 5-bromo-4-chloro-1H-indol-3-ol’s action is the production of a colored product following its metabolism by esterases . This color change provides a visual indication of esterase activity, making it a useful tool for biochemical research .
Action Environment
The action of 5-bromo-4-chloro-1H-indol-3-ol can be influenced by various environmental factors. For instance, it’s sensitive to light and moisture, and thus should be stored in a cool, dry place in well-sealed containers . Additionally, its solubility in water suggests that its action may be influenced by the aqueous environment in which it’s used .
生化分析
Biochemical Properties
5-Bromo-4-chloro-1H-indol-3-ol is an inhibitor of the enzyme phosphodiesterase, which is involved in regulating the production of the second messenger cyclic GMP . This compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Cellular Effects
The application of 5-Bromo-4-chloro-1H-indol-3-ol and its derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-1H-indol-3-ol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the regulation of the production of the second messenger cyclic GMP by inhibiting the enzyme phosphodiesterase .
Metabolic Pathways
5-Bromo-4-chloro-1H-indol-3-ol is involved in the metabolic processes of specific medications, particularly in the engagement of glucuronidation. It interacts with UDP-glucuronosyltransferase enzymes within drug elimination pathways.
准备方法
The synthesis of 5-bromo-4-chloro-1H-indol-3-ol typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives under controlled conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole structure, followed by halogenation . Industrial production methods often utilize biocatalytic approaches, converting indole into halogenated derivatives using microbial cell factories .
化学反应分析
5-Bromo-4-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indigo dyes, such as 5,5′-dibromo-4,4′-dichloro-indigo.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Condensation: It can participate in condensation reactions, forming complex heterocyclic structures.
相似化合物的比较
Similar compounds to 5-bromo-4-chloro-1H-indol-3-ol include:
5-Bromo-4-chloro-3-indolyl phosphate: Used as a substrate for alkaline phosphatase in similar applications.
5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Utilized in β-glucuronidase assays.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol acetate: Another halogenated indole derivative with distinct applications.
The uniqueness of 5-bromo-4-chloro-1H-indol-3-ol lies in its specific halogenation pattern, which imparts unique chemical properties and reactivity, making it particularly useful in biochemical assays.
属性
IUPAC Name |
5-bromo-4-chloro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCKOXONHIRKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

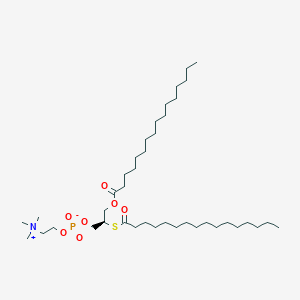
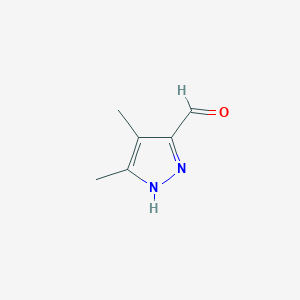
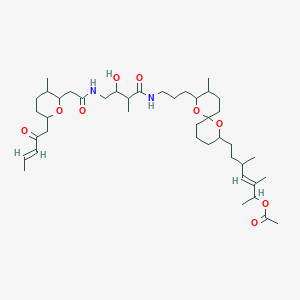
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
